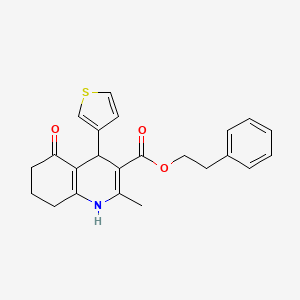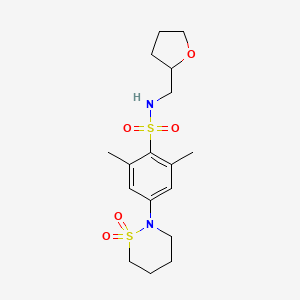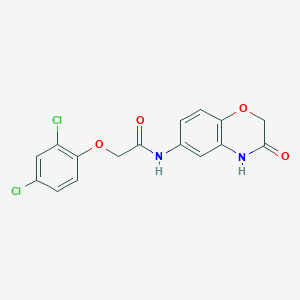![molecular formula C23H22O4 B4996641 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4996641.png)
3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been synthesized by various methods and has shown potential in scientific research applications due to its mechanism of action, biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of protein kinase B (Akt) and the mammalian target of rapamycin (mTOR) pathway, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Additionally, it has been reported to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. One direction is to further investigate its mechanism of action and signaling pathways involved in its anticancer activity. Additionally, its potential as an anti-inflammatory and antioxidant agent could be studied further. Furthermore, its bioavailability and pharmacokinetics could be optimized to enhance its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been reported by several researchers. One of the methods involves the reaction of 4-methylcoumarin-3-carboxylic acid with benzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-oxocyclohexanecarboxylic acid and triethylamine in the presence of 1,3-dicyclohexylcarbodiimide to yield the final product.
Applications De Recherche Scientifique
3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
3-benzyl-4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-15-18-12-11-17(26-21-10-6-5-9-20(21)24)14-22(18)27-23(25)19(15)13-16-7-3-2-4-8-16/h2-4,7-8,11-12,14,21H,5-6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJNBOGBMZCUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4996571.png)
![ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4996583.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B4996591.png)
![2-(allylthio)-4-[3-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4996594.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)
![3-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4996613.png)

![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)

![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)

![3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)
